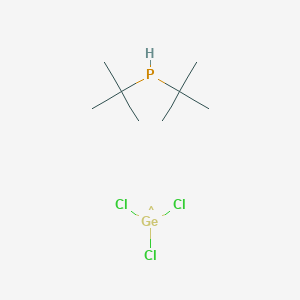
Di-tert-butylphosphane--trichlorogermyl (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di-tert-butylphosphane–trichlorogermyl (1/1) is a chemical compound that combines the properties of phosphane and germyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Di-tert-butylphosphane–trichlorogermyl (1/1) typically involves the reaction of di-tert-butylphosphane with trichlorogermane under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of Di-tert-butylphosphane–trichlorogermyl (1/1) may involve larger-scale reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Di-tert-butylphosphane–trichlorogermyl (1/1) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into lower oxidation state species.
Substitution: The trichlorogermyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted germyl compounds.
Scientific Research Applications
Di-tert-butylphosphane–trichlorogermyl (1/1) has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical research.
Industry: Used in the synthesis of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism by which Di-tert-butylphosphane–trichlorogermyl (1/1) exerts its effects involves the stabilization and activation of central metal atoms in catalytic reactions . The phosphane group acts as a ligand, coordinating with metal centers and facilitating various chemical transformations. The trichlorogermyl group can undergo substitution reactions, further modifying the compound’s reactivity.
Comparison with Similar Compounds
Similar Compounds
Di-tert-butylchlorophosphine: Similar in structure but lacks the germyl group.
1,1’-Bis(di-tert-butylphosphino)ferrocene: Contains phosphane groups but is used primarily as a ligand in different catalytic reactions.
Uniqueness
Di-tert-butylphosphane–trichlorogermyl (1/1) is unique due to the presence of both phosphane and germyl groups, which confer distinct reactivity and versatility in various chemical processes. This dual functionality makes it a valuable compound in both academic research and industrial applications.
Properties
CAS No. |
55748-12-4 |
|---|---|
Molecular Formula |
C8H19Cl3GeP |
Molecular Weight |
325.2 g/mol |
InChI |
InChI=1S/C8H19P.Cl3Ge/c1-7(2,3)9-8(4,5)6;1-4(2)3/h9H,1-6H3; |
InChI Key |
HGRDOKRCQDDCSS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)PC(C)(C)C.Cl[Ge](Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















